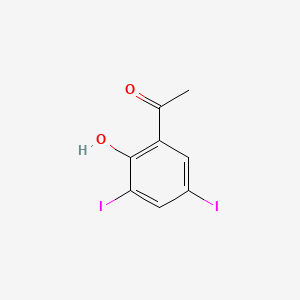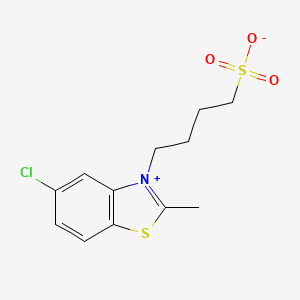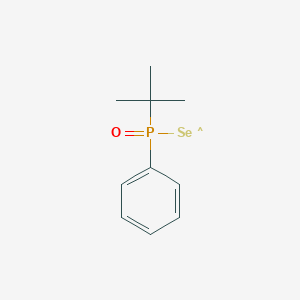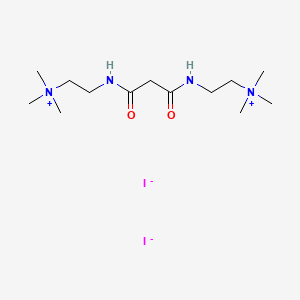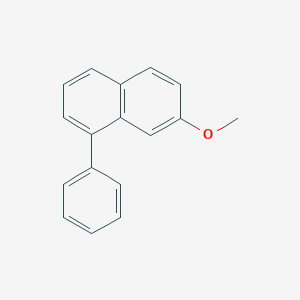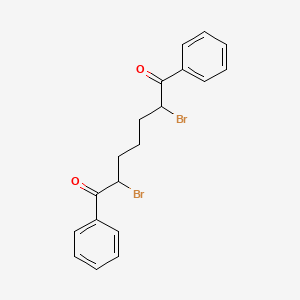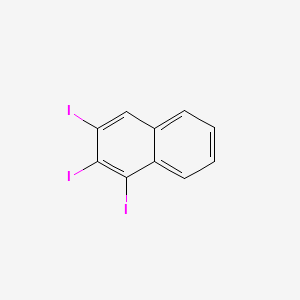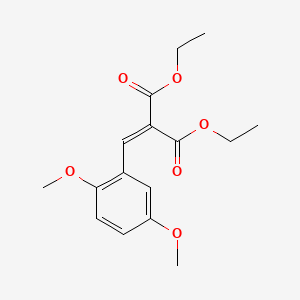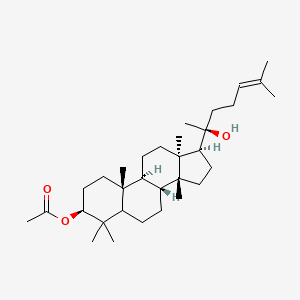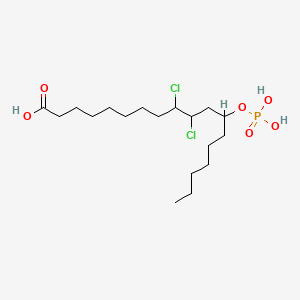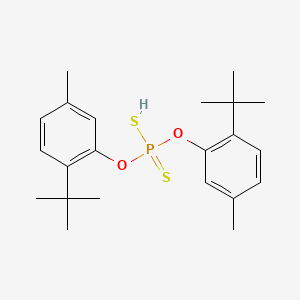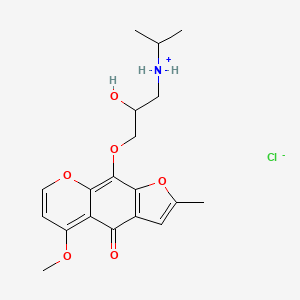
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of furobenzopyran and benzopyranone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furobenzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran core.
Introduction of Functional Groups: The hydroxyl, isopropylamino, and methoxy groups are introduced through a series of substitution reactions, often using reagents such as alkyl halides and amines.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, amines, acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Modulating the expression of genes involved in various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl-2-g
Uniqueness
The uniqueness of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
55218-91-2 |
|---|---|
Fórmula molecular |
C19H24ClNO6 |
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(5-methoxy-2-methyl-4-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C19H23NO6.ClH/c1-10(2)20-8-12(21)9-25-19-17-13(7-11(3)26-17)16(22)15-14(23-4)5-6-24-18(15)19;/h5-7,10,12,20-21H,8-9H2,1-4H3;1H |
Clave InChI |
OSLFBSQMMORMEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C(=C3C(=C(C=CO3)OC)C2=O)OCC(C[NH2+]C(C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


